molecular formula C11H9BFNO2 B8625499 MFCD18261141

MFCD18261141

Cat. No.: B8625499
M. Wt: 217.01 g/mol
InChI Key: OWNTXISUQWLBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18261141 typically involves the borylation of 4-Fluoro-3-(pyridin-4-yl)benzene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

MFCD18261141 primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions, including oxidation and substitution reactions .

Common Reagents and Conditions

    Suzuki-Miyaura Reaction: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution Reactions: Nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

MFCD18261141 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and imaging agents.

    Medicine: Utilized in the synthesis of potential drug candidates, particularly in oncology and neurology.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of MFCD18261141 in Suzuki-Miyaura reactions involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond. The boronic acid group plays a crucial role in the transmetalation step, where it transfers the organic group to the palladium center .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-Fluoro-4-pyridineboronic acid pinacol ester
  • 4-Fluoro-3-(pyridin-4-yl)benzene

Uniqueness

MFCD18261141 is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions compared to its analogs .

Properties

Molecular Formula

C11H9BFNO2

Molecular Weight

217.01 g/mol

IUPAC Name

(4-fluoro-3-pyridin-4-ylphenyl)boronic acid

InChI

InChI=1S/C11H9BFNO2/c13-11-2-1-9(12(15)16)7-10(11)8-3-5-14-6-4-8/h1-7,15-16H

InChI Key

OWNTXISUQWLBMC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)C2=CC=NC=C2)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(5-bromo-2-fluorophenyl)pyridine (3.8 g, 15.1 mmol), potassium acetate (2.96 g, 30.1 mmol) and bis(pinacolato)diboron (4.21 g, 16.6 mmol) in 1,4-dioxane (50 ml) and dimethylsulfoxide (1 ml) was degassed with nitrogen for 1 h. Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (370 mg, 0.5 mmol) was added and the mixture heated at 90° C. for 18 h. The reaction was cooled to ambient temperature, filtered and the filter-cake washed with diethyl ether. The filtrate was evaporated to dryness and the residue stirred with ice-cold 2 N sodium hydroxide (100 ml) for 20 min. The aqueous mixture was filtered and the filtrate washed with diethyl ether (2×75 ml). The organics were discarded and the aqueous phase cooled to 0° C. before lowering the pH to 8 by addition of 36% hydrochloric acid. The resulting solid was collected by filtration and triturated with diethyl ether to afford 4-fluoro-3-(pyridin-4-yl)benzeneboronic acid as a buff-coloured solid (1.51 g, 46%): 1H NMR (360 MHz, DMSO-d6) δ 7.34 (1H, dd, J 11, 8 Hz), 7.61 (2H, d, J 5 Hz), 7.88-7.92 (1H, m), 8.05 (1H, dd, J 8, 1 Hz), 8.26 (2H, s), 8.70 (2H, d, J 5 Hz); MS (ES+) m/z 218 [M+H]+. The aqueous filtrate was extracted with diethyl ether. The organic phase was washed with water, brine, dried (MgSO4), filtered and evaporated to afford 4-[2-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]pyridine as a dark oil (1.28 g, 29%) that solidified on standing for a few days: 1H NMR (360 MHz, CDCl3) δ 1.36 (12H, s), 7.19 (1H, dd, J 11, 8 Hz), 7.50-7.53 (2H, m), 7.82-7.87 (1H, m), 7.93 (1H, dd, J 8, 1 Hz), 8.67 (2H, dd, J 4, 1 Hz); MS (ES+) m/z 300 [M+H]+.
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
4.21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
370 mg
Type
catalyst
Reaction Step Two

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